

The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzonitrile

Cat. No.: B131773

[Get Quote](#)

An in-depth exploration of the synonyms, properties, and applications of a pivotal chemical intermediate.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **4-Aminobenzonitrile**. A critical building block in organic synthesis, this compound is integral to the development of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This document elucidates its key synonyms, physicochemical properties, and detailed experimental protocols, offering a vital resource for laboratory and industrial applications.

Core Synonyms and Identifiers

In scientific literature and commercial databases, **4-Aminobenzonitrile** is referenced by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and material sourcing.

| Identifier Type | Value |
|--------------------|---|
| IUPAC Name | 4-aminobenzonitrile[1] |
| CAS Number | 873-74-5[2][3] |
| Common Synonyms | p-Aminobenzonitrile, 4-Cyanoaniline[2][3] |
| | p-Cyanoaniline, 1-Amino-4-cyanobenzene[2] |
| | 4-Cyanophenylamine, p-Cyanophenylamine[3] |
| Depositor-Supplied | Benzonitrile, 4-amino-, Aniline, p-cyano- |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **4-Aminobenzonitrile** is essential for its handling, storage, and application in chemical reactions.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₇ H ₆ N ₂ [2] |
| Molecular Weight | 118.14 g/mol [2] |
| Appearance | White to pale yellow crystalline powder[2] |
| Melting Point | 83-85 °C[4][5] |
| Boiling Point | 285 °C (decomposes)[2] |
| Density | 1.25 g/cm ³ [2] |
| Solubility | Partially soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[2][4] |
| Purity (HPLC) | ≥99.0%[2] |

Key Experimental Protocols

The following sections detail established methodologies for the synthesis, purification, and application of **4-Aminobenzonitrile**.

Synthesis of 4-Aminobenzonitrile via Dehydration of 4-Aminobenzamide

A common laboratory-scale synthesis involves the dehydration of 4-aminobenzamide.

Materials:

- 4-aminobenzamide
- Toluene
- Thionyl chloride
- 30% Sodium hydroxide solution

Procedure:

- Dehydration: In a reaction flask equipped with a reflux condenser, suspend 102 g (0.75 mol) of 4-aminobenzamide in 510 g of toluene.[6]
- Heat the mixture to 90-100 °C.[6]
- Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. Significant evolution of HCl and SO₂ gas will be observed.[6]
- Maintain the temperature and continue heating until all solids have dissolved and gas evolution ceases.[6]
- Cool the resulting dehydration liquid to 50-60 °C for the next step.[6]
- Hydrolysis: In a separate flask, heat 102 g of water to 50-60 °C with stirring.[6]
- Add the dehydration liquid dropwise to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.[6]

- After the addition is complete, continue stirring until gas evolution stops.[6]
- While hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.[6]
- Allow the layers to separate. The organic layer is then slowly cooled to 0-5 °C to crystallize the product.[6]
- The resulting solid is collected by filtration and washed to yield **4-Aminobenzonitrile**.[6]

Purification by Recrystallization

For applications requiring high purity, **4-Aminobenzonitrile** can be purified by recrystallization.

Materials:

- Crude **4-Aminobenzonitrile**
- Ethanol (EtOH) or water
- Activated carbon (optional)
- Drying agent (e.g., P₂O₅)

Procedure:

- Dissolve the crude **4-Aminobenzonitrile** in a minimal amount of hot solvent (e.g., 5% aqueous EtOH or water).[4]
- If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
- Hot filter the solution to remove activated carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the crystals by filtration and wash with a small amount of cold solvent.

- Dry the purified crystals under vacuum over a drying agent such as P_2O_5 for 6 hours at 40 °C.[4]

Applications in Synthesis and Drug Development

4-Aminobenzonitrile is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other functional molecules.

Synthesis of 4-Azidobenzonitrile

A key application of **4-Aminobenzonitrile** is in the synthesis of 4-Azidobenzonitrile, a valuable bifunctional molecule for "click chemistry."

Materials:

- **4-Aminobenzonitrile**
- p-Toluenesulfonic acid monohydrate
- Sodium nitrite
- Sodium azide
- Dichloromethane
- Deionized water

Procedure:

- Diazotization: Dissolve **4-Aminobenzonitrile** (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in water in a round-bottom flask.[7]
- Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.[7]
- Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, maintaining the temperature below 5 °C.[7]
- Stir the reaction mixture at 0-5 °C for 30 minutes to form the arenediazonium tosylate.[7]

- Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water.[7]
- Slowly add the sodium azide solution to the cold diazonium salt solution, which will result in vigorous nitrogen gas evolution.[7]
- Allow the reaction to stir at 0-5 °C for an additional 1-2 hours.[7]
- Work-up and Purification: Extract the aqueous mixture with dichloromethane.[7]
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
- Remove the solvent under reduced pressure to yield the crude 4-azidobenzonitrile, which can be further purified by recrystallization if necessary.[7]

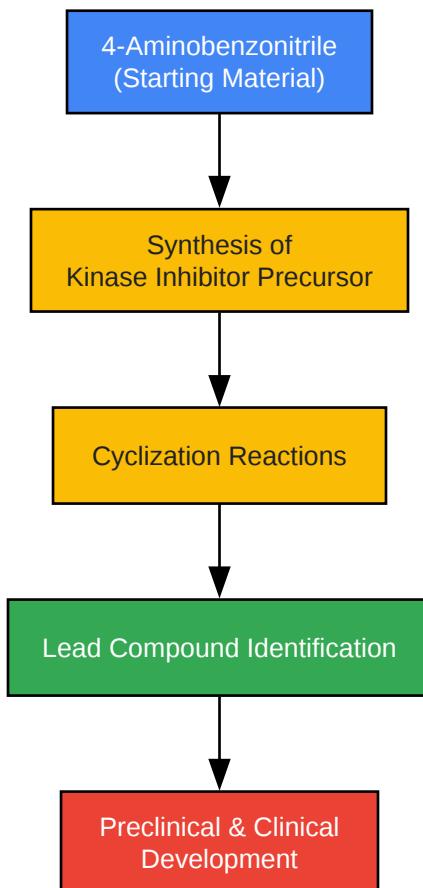
Workflow and Pathway Visualizations

The following diagrams illustrate key synthetic pathways and logical workflows involving **4-Aminobenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Synthesis of 4-Azidobenzonitrile from **4-Aminobenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Role of **4-Aminobenzonitrile** in a drug development workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. CAS 873-74-5: 4-Aminobenzonitrile | CymitQuimica [cymitquimica.com]
- 4. 4-Aminobenzonitrile | 873-74-5 [chemicalbook.com]

- 5. 4-アミノベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131773#key-synonyms-for-4-aminobenzonitrile-in-scientific-literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com